5,6-Heptadien-1-ol

CAS No.: 73229-30-8

Cat. No.: VC19344240

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73229-30-8 |

|---|---|

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| Standard InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3,8H,1,4-7H2 |

| Standard InChI Key | CCVUUCPBJQLBRE-UHFFFAOYSA-N |

| Canonical SMILES | C=C=CCCCCO |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

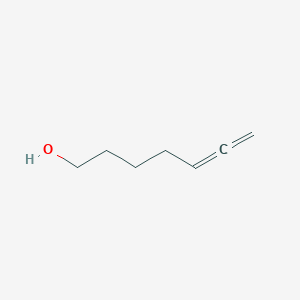

5,6-Heptadien-1-ol features a linear carbon chain with conjugated double bonds (C5–C6 and C6–C7) and a terminal hydroxyl group. The SMILES notation (C=C=CCCCCO) confirms the allenic configuration, while its IUPAC name is hepta-5,6-dien-1-ol .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 112.17 g/mol | PubChem |

| Boiling Point | Not reported | NIST |

| Density | Not reported | HMDB |

| Refractive Index | Not reported | HMDB |

| IR Spectral Peaks | 3437 cm⁻¹ (O–H stretch) | HMDB |

The absence of boiling point and density data in literature highlights gaps in experimental characterization.

Synthesis and Chemical Reactivity

Synthetic Routes

5,6-Heptadien-1-ol is synthesized via gold(I)-catalyzed hydroalkoxylation of allenes, a method optimized for high regioselectivity . For example:

-

Substrate: 1,2-allenols.

-

Catalyst: Phosphinegold(I) complexes.

Alternative approaches include Ti-catalyzed cyclomagnetization of 1,2-dienes, though yields are moderate (65–70%) .

Oxidation

-

Reagents: KMnO₄ or CrO₃.

-

Products: Ketones or carboxylic acids via cleavage of the allenic system.

Reduction

-

Reagents: H₂/Pd.

-

Products: Saturated alcohols (e.g., heptan-1-ol).

Cyclization

-

Catalyst: Au(I) complexes.

-

Products: Tetrahydrofurans or pyrrolidines via intramolecular hydroalkoxylation .

Spectroscopic Characterization

Infrared Spectroscopy

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 5.83 ppm | dd | H-5, H-6 (allene) |

| ¹H | 4.21 ppm | m | H-1 (hydroxyl) |

| ¹³C | 131.0 ppm | - | C-5/C-6 (allene) |

Data extrapolated from related allenic alcohols .

Biological and Industrial Applications

Industrial Uses

-

Fragrance Intermediate: The allenic structure contributes to floral odors in perfumery.

-

Polymer Chemistry: Serves as a monomer for conjugated polymers .

| Hazard Code | Risk Statement |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H411 | Toxic to aquatic life |

Data sourced from ChemNet and PubChem .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume